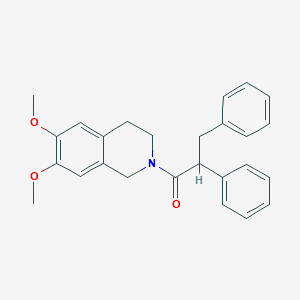![molecular formula C16H22N2O3 B12535941 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-61-7](/img/structure/B12535941.png)
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring substituted with a carboxylic acid group and a benzamido group, which is further substituted with a dimethylamino group
Méthodes De Préparation
The synthesis of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The reaction begins with the acylation of 4-(dimethylamino)benzoic acid using an appropriate acylating agent, such as acyl chloride or anhydride, to form the benzamido intermediate.
Cyclohexane Ring Formation: The benzamido intermediate is then subjected to a cyclization reaction with cyclohexanone under acidic or basic conditions to form the cyclohexane ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl halides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the benzamido group and formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(Dimethylamino)benzoic acid: Lacks the cyclohexane ring and carboxylic acid group, making it less complex.
Cyclohexanecarboxylic acid: Lacks the benzamido and dimethylamino groups, resulting in different reactivity and applications.
N,N-Dimethyl-4-aminobenzoic acid: Similar structure but without the cyclohexane ring, leading to different chemical properties.
Propriétés
Numéro CAS |
652172-61-7 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)13-8-6-12(7-9-13)14(19)17-16(15(20)21)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3,(H,17,19)(H,20,21) |
Clé InChI |
KSJMUFZLMWTIIY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
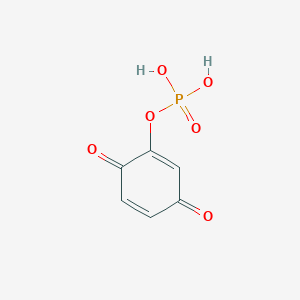

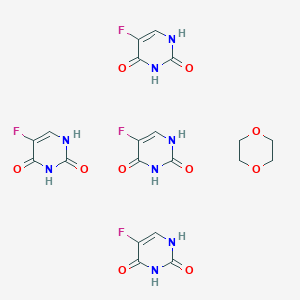
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
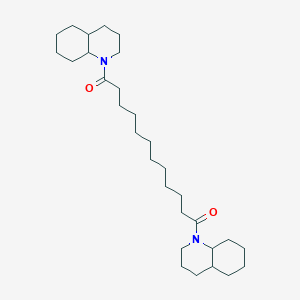
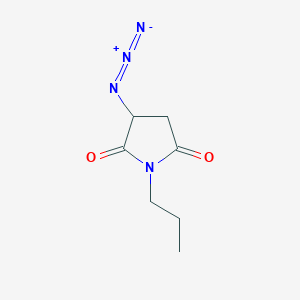
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
